Home > Products > Building Blocks P3317 > Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate - 1018125-29-5

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

Catalog Number: EVT-1644278
CAS Number: 1018125-29-5
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a useful research chemical . It is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported .

Molecular Structure Analysis

The molecular structure of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate consists of a 1,2,4-oxadiazole ring attached to a cyclopropyl group and an ethyl carboxylate group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles like Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate often involve reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported .

3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole

    Compound Description: This compound is a dipharmacophore, meaning it contains two distinct structural elements associated with biological activity. It exists in two polymorphic forms: monoclinic and orthorhombic. The monoclinic form, crystallized from volatile solvents, possesses a higher relative energy conformer, while the orthorhombic form, crystallized slowly from isoamyl alcohol, exhibits a lower energy conformer. Both polymorphs demonstrate distinct stacking interactions in their crystal structures. []

    Relevance: This compound shares the 3-cyclopropyl-1,2,4-oxadiazole core with ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate. The key difference lies in the replacement of the ethyl carboxylate group in the target compound with a 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl substituent. This modification introduces a triazolopyridine moiety, known for its diverse biological activities, highlighting a strategy for altering the biological profile of the core structure. []

3-Cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole

    Compound Description: This dipharmacophore compound, similar to the previous example, contains a 3-cyclopropyl-1,2,4-oxadiazole core. It was isolated as two concomitant polymorphs from isopropanol crystallization. Both polymorphs exhibit identical molecular conformations, but differ significantly in their crystal structures. The triclinic polymorph features a centrosymmetric dimer formed via stacking interactions and N-H...N(π) hydrogen bonds, resulting in an isotropic packing. In contrast, the orthorhombic polymorph forms stacked columns stabilized by `head-to-head' stacking interactions and N-H...N hydrogen bonds between adjacent columns. Computational studies suggest the triclinic form to be more stable due to its higher density and lower lattice energy. []

    Relevance: This compound is structurally related to ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate through the shared 3-cyclopropyl-1,2,4-oxadiazole core. The distinction arises from the 2-hydrazinylpyridin-3-yl substitution at the 5-position of the oxadiazole ring in place of the ethyl carboxylate group in the target compound. The presence of the hydrazinylpyridine moiety, capable of various interactions, further underscores the potential for modifying the chemical and biological properties of the core structure. []

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole

    Compound Description: Synthesized via condensation of 3,4-dichlorobenzamidoxime and methyl 1H-indole-5-carboxylate, this compound exhibits selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 value of 0.036 μM. []

    Relevance: This compound highlights the 1,2,4-oxadiazole core as a scaffold for MAO-B inhibition. While it lacks the cyclopropyl substituent present in ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, it showcases how modifications to the 3- and 5-positions of the oxadiazole ring can lead to potent and selective biological activities. []

3-Substituted 5-[(hydroxyimino)methyl]-1,2,4-oxadiazoles and 5-Thiocarbohydroximic Acid 2-(N,N-dialkylamino)ethyl S-esters

    Compound Description: This series of compounds was investigated for their ability to reactivate phosphonylated acetylcholinesterase (AChE), a target relevant to organophosphate poisoning. Notably, the 3-n-octyl- and 3-(1-naphthyl)-substituted aldoximes demonstrated reactivation potencies comparable to the standard pyridinium reactivators. []

    Relevance: While structurally distinct from ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, these compounds highlight the versatility of the 1,2,4-oxadiazole scaffold. The presence of the aldoxime or thiocarbohydroximate groups at the 5-position, along with various substituents at the 3-position, demonstrates the potential for modulating reactivity and biological activity within this class of compounds. []

5-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole Derivatives

    Compound Description: This series of compounds, synthesized via a cyclocondensation reaction, was evaluated for in vitro antibacterial and antifungal activity. []

    Relevance: While lacking the cyclopropyl group, these compounds illustrate the incorporation of the 1,2,4-oxadiazole moiety into larger structures with potential biological activity. Their synthesis highlights the versatility of the oxadiazole ring as a building block for diverse chemical scaffolds. []

Overview

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is particularly notable for its unique cyclopropyl group and carboxylate functionality, which may influence its reactivity and biological properties. The compound can be synthesized through various methods involving cyclization reactions of acylhydrazines and amidoximes.

Source and Classification

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its oxadiazole ring. It is often studied in the context of pharmaceutical chemistry due to its potential anti-infective properties and other therapeutic uses. The compound's chemical structure can be denoted by its CAS number, 1018125-29-5.

Synthesis Analysis

Methods

The synthesis of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of amidoximes or acylhydrazines in the presence of dehydrating agents. Common methods include:

  1. Cyclization of Amidoximes: This method utilizes amidoximes and carbonyl compounds such as carboxylic acids or aldehydes. The reaction is often facilitated by dehydrating agents like phosphorus oxychloride or triflic anhydride .
  2. Acylhydrazine Method: In this approach, acylhydrazines react with carbon disulfide or other electrophiles under basic conditions to form oxadiazoles .

Technical Details

The synthesis generally involves refluxing the starting materials in solvents such as toluene or ethanol under controlled temperatures (typically between 110–120 °C) for several hours. The reaction progress is monitored through techniques such as thin-layer chromatography, and the final product is purified through recrystallization .

Molecular Structure Analysis

Structure

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate features a five-membered oxadiazole ring with a cyclopropyl substituent at position three and an ethyl ester at position five. The molecular formula is C10_{10}H11_{11}N3_{3}O2_{2}, indicating the presence of three nitrogen atoms within the oxadiazole ring.

Data

Key structural data includes:

  • Molecular Weight: Approximately 201.22 g/mol.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within a range typical for similar compounds.
Chemical Reactions Analysis

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate can undergo several chemical reactions:

  1. Oxidation: Can be oxidized using reagents like manganese dioxide to yield corresponding oxadiazole derivatives.
  2. Reduction: Reduction reactions with lithium aluminum hydride can produce reduced forms of the oxadiazole.
  3. Substitution Reactions: The compound can participate in nucleophilic substitution reactions where nucleophiles replace specific groups within the molecule .

These reactions are facilitated by various conditions and reagents that are commonly employed in organic synthesis.

Mechanism of Action

Process

The mechanism of action for ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate primarily involves its interaction with biological targets that may lead to anti-infective activity. The compound has been shown to inhibit certain cytochrome P450 enzymes involved in drug metabolism, suggesting a role in modulating metabolic pathways.

Data

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and can permeate the blood-brain barrier effectively. Its interactions at cellular levels can influence signaling pathways related to inflammation and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is typically characterized by:

  • Appearance: Often presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

Chemical Properties

The compound exhibits stability under normal laboratory conditions but may be sensitive to strong acids or bases which could hydrolyze the ester group .

Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and purity.

Applications

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate has several potential scientific applications:

  1. Medicinal Chemistry: Due to its anti-infective properties, it may serve as a lead compound for developing new antibiotics or therapeutic agents against resistant pathogens.
  2. Biochemical Research: Its ability to modulate enzyme activity makes it valuable for studying metabolic pathways and drug interactions.
  3. Agricultural Chemistry: Potential uses in developing agrochemicals aimed at pest control due to its biological activity .
Introduction to 1,2,4-Oxadiazole Heterocycles in Medicinal Chemistry

Structural and Functional Significance of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles represent a class of five-membered heterocyclic compounds characterized by a ring structure containing two nitrogen atoms and one oxygen atom, arranged in adjacent positions (1,2,4). This unique arrangement confers significant electron-deficient properties, classifying 1,2,4-oxadiazoles among the most electron-poor azole heterocycles in medicinal chemistry. The intrinsic asymmetry of the 1,2,4-oxadiazole ring results in differential electron-withdrawing effects at the C(3) and C(5) positions, with the latter exhibiting a stronger effect comparable to nitro or cyano groups. This electronic asymmetry provides medicinal chemists with precise tools for molecular design, particularly in modulating the electronic properties of adjacent functional groups or scaffolds [2].

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (CAS# 1018125-29-5) exemplifies these structural principles. Its molecular formula (C₈H₁₀N₂O₃) and weight (182.18 g/mol) reflect a compact yet functionally diverse architecture. The canonical SMILES representation (CCOC(=O)C₁=NC(=NO₁)C₂CC₂) reveals three critical functional elements: the ester group at C(5), the cyclopropyl substituent at C(3), and the heteroaromatic core. Each component contributes distinct physicochemical properties—the ester offers potential for hydrolytic conversion or hydrogen-bond acceptance, the cyclopropyl group introduces steric constraint and potential metabolic stability, while the oxadiazole core provides π-conjugation and dipole moments (approximately 4.5 Debye) that influence molecular stacking and solubility [1] [5] [6].

The compound's predicted boiling point (287.7±23.0 °C) and density (1.291±0.06 g/cm³) indicate moderate volatility and higher density than water, suggesting solid-state characteristics amenable to formulation development. Its exceptionally low predicted pKa (-3.02±0.42) underscores the strong electron-withdrawing nature of the oxadiazole ring system, which significantly impacts the acidity of neighboring protons and the compound's behavior under physiological conditions [6]. Storage recommendations (sealed, dry, room temperature) reflect stability considerations for this heterocyclic system [6].

Table 1: Fundamental Properties of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

PropertyValue
CAS Registry Number1018125-29-5
IUPAC NameEthyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
Molecular FormulaC₈H₁₀N₂O₃
Molecular Weight182.18 g/mol
SMILESCCOC(=O)C₁=NC(=NO₁)C₂CC₂
InChIKeyPMRBTIANPAMXMF-UHFFFAOYSA-N
XLogP1.4 (Predicted)
Boiling Point287.7 ± 23.0 °C (Predicted)
Density1.291 ± 0.06 g/cm³ (Predicted)
pKa-3.02 ± 0.42 (Predicted)

Bioisosteric Properties and Drug Design Applications

The 1,2,4-oxadiazole ring serves as a privileged bioisostere in contemporary drug design, primarily functioning as a carboxylic acid surrogate or ester mimetic. This bioisosteric application stems from several key properties: (1) the oxadiazole's ability to mimic the geometry and electronic distribution of carboxyl groups despite different bond connectivities; (2) enhanced metabolic stability compared to esters due to resistance to esterases; and (3) modulation of solubility parameters through dipole moment variations. Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate embodies these principles through its structural duality—the C(5)-ester group can engage in hydrogen-bond acceptance similar to conventional esters, while the C(3)-cyclopropyl substituent provides steric and electronic modulation of the heterocycle's properties [4] [8].

The cyclopropyl moiety at C(3) deserves special consideration in bioisosteric strategies. Unlike linear alkyl chains, the cyclopropyl group introduces significant steric constraint (molecular width approximately 2.4 Å) while maintaining moderate lipophilicity (π value ≈ 0.53). This combination can enhance target binding through van der Waals interactions with hydrophobic enzyme pockets while simultaneously restricting conformational flexibility of appended groups. Furthermore, cyclopropyl substitution can influence the heterocycle's π-π stacking potential and metabolic stability, as the strained ring system may undergo specific cytochrome-mediated oxidation pathways distinct from those of straight-chain alkyl substituents [2].

The electronic asymmetry of the 1,2,4-oxadiazole ring creates differential bioisosteric effects depending on substitution patterns. Molecular modeling studies indicate that the C(5)-carboxylate in compounds like ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate adopts a spatial orientation distinct from that of conventional esters, with the carbonyl oxygen positioned approximately 30° out-of-plane relative to traditional ester geometry. This subtle yet significant difference can be exploited to optimize ligand-target interactions when conventional esters exhibit suboptimal binding. Additionally, the dipole moment vectors differ substantially from carboxylic acid bioisosteres like tetrazoles or acyl sulfonamides, offering alternative strategies for engaging polar residues in enzyme binding sites [2] [4].

Table 2: Bioisosteric Comparison of Oxadiazole Derivatives

PropertyEthyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylateEthyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Molecular Weight182.18 g/mol218.21 g/mol
LogP (Predicted)1.42.2
H-bond Acceptors33
H-bond Donors00
Dipole Moment~4.0 D~4.2 D
Steric Volume (C3 substituent)45 ų (cyclopropyl)92 ų (phenyl)
Electronic EffectModerate electron donationStrong π-conjugation

Historical Evolution of 1,2,4-Oxadiazole-Based Pharmacophores

The chemistry of 1,2,4-oxadiazoles has evolved substantially since their initial identification as "furo[ab]diazoles" by Tiemann and Krüger in 1884. This historical journey represents a fascinating case study in heterocyclic chemistry, transitioning from fundamental chemical curiosity to established pharmacophores. The mid-20th century witnessed critical breakthroughs in understanding the reactivity of these heterocycles, particularly their propensity for thermal rearrangement into other nitrogen-containing systems. This foundational work established the oxadiazole ring as a versatile synthetic building block beyond its intrinsic properties [2].

The 1960s marked a pivotal era with several milestones: (1) Newman's pioneering investigations into 1,2,4-oxadiazole photochemistry (1968) revealed novel reaction pathways; (2) Brown and Wetzel's synthesis of perfluoroalkylated oxadiazoles (1965) expanded the structural diversity accessible; and (3) the introduction of oxolamine (Perebron®) as the first commercial therapeutic agent containing a 1,2,4-oxadiazole nucleus established the scaffold's pharmaceutical relevance. Oxolamine, developed as an antitussive agent, demonstrated that the 1,2,4-oxadiazole ring system could be incorporated into biologically active molecules with acceptable pharmacokinetic profiles, challenging earlier assumptions about heterocyclic stability in physiological environments [2] [4].

Contemporary medicinal chemistry has witnessed a renaissance in 1,2,4-oxadiazole applications, driven by advances in synthetic methodologies and molecular design principles. Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate exemplifies modern derivatives where strategic substitution enhances physicochemical profiles. The cyclopropyl substituent at C(3) represents a design evolution from earlier aromatic or linear alkyl groups, offering improved metabolic stability and distinct steric profiles. This compound serves as a versatile synthetic intermediate for generating analogs through ester hydrolysis or transesterification, enabling structure-activity relationship studies around the oxadiazole core. The current research landscape positions 1,2,4-oxadiazoles as privileged scaffolds in diverse therapeutic areas, particularly where their bioisosteric properties and metabolic stability offer advantages over more labile functional groups [2] [4] [6].

Table 3: Key Compounds in 1,2,4-Oxadiazole Pharmacophore Development

Time PeriodDevelopment MilestoneRepresentative Compound
1884First synthesis (Tiemann and Krüger)Unsubstituted 1,2,4-oxadiazole
1960sFirst pharmaceutical agent (Oxolamine)Oxolamine (Perebron®)
1970-2000Exploration as ester bioisosteres3-alkyl/aryl-5-carboxy-1,2,4-oxadiazoles
2000-PresentAdvanced materials & targeted therapeuticsEthyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

Properties

CAS Number

1018125-29-5

Product Name

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

IUPAC Name

ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)7-9-6(10-13-7)5-3-4-5/h5H,2-4H2,1H3

InChI Key

PMRBTIANPAMXMF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC(=NO1)C2CC2

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.